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Compound of Interest

Compound Name: 3-Ethylpyridin-2-ol

Cat. No.: B1337648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the potential biological activities of 3-
Ethylpyridin-2-ol. It is important to note that publicly available research specifically

investigating the biological effects of 3-Ethylpyridin-2-ol is limited. The information presented

herein is largely inferred from studies on structurally related compounds, including pyridine,

pyridinone, and thiazole derivatives. Therefore, the described potential activities are

speculative and require experimental validation for 3-Ethylpyridin-2-ol.

Introduction
3-Ethylpyridin-2-ol, with the chemical formula C₇H₉NO and CAS number 62969-86-2, is a

heterocyclic organic compound. Its structure, featuring a substituted pyridinone ring, places it

within a class of compounds that have garnered significant interest in medicinal chemistry due

to their diverse biological activities. While direct evidence for the bioactivity of 3-Ethylpyridin-
2-ol is scarce in published literature, the well-documented pharmacological profiles of its

structural analogs suggest a range of potential therapeutic applications. This technical guide

aims to provide a comprehensive overview of these potential biological activities, supported by

data from related compounds, to stimulate further research and exploration of 3-Ethylpyridin-
2-ol's therapeutic potential.
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A summary of the basic physicochemical properties of 3-Ethylpyridin-2-ol is provided in Table

1. This information is primarily sourced from publicly available chemical databases.

Property Value Source

Molecular Formula C₇H₉NO PubChem

Molecular Weight 123.15 g/mol PubChem

CAS Number 62969-86-2 ChemicalBook

Appearance Not specified -

Melting Point Not specified -

Boiling Point Not specified -

Solubility Not specified -

Table 1: Physicochemical Properties of 3-Ethylpyridin-2-ol

Potential Biological Activities based on Structural
Analogs
The biological activities of compounds containing pyridine, pyridinone, and thiazole cores are

vast and well-documented. Based on the structural similarity of 3-Ethylpyridin-2-ol to these

classes of compounds, several potential biological activities can be hypothesized.

Anticancer Activity
Numerous pyridine and pyridinone derivatives have demonstrated potent anticancer activities.

For instance, certain pyridine derivatives have been synthesized and evaluated as potential

anticancer agents and phosphodiesterase-3 inhibitors. One study reported a derivative

exhibiting strong cytotoxic effects on HeLa and MCF-7 cancer cell lines with IC50 values of

34.3 ± 2.6 μM and 50.18 ± 1.11 μM, respectively.[1] The proposed mechanism for some of

these compounds involves the inhibition of phosphodiesterases (PDEs), which are often

elevated in tumor cells.[1]
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Antimicrobial Activity
The pyridine scaffold is a common feature in many antimicrobial agents. Studies on

synthesized pyridine derivatives have shown promising activity against various bacterial and

fungal strains. For example, certain novel pyridine derivatives demonstrated significant

antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia

coli, and Klebsiella sp., as well as antifungal activity against Candida albicans.[2] The

mechanism of action for such compounds can involve the disruption of microbial cell

membranes due to their lipophilic nature.[2]
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Anti-inflammatory Activity
The anti-inflammatory potential of related heterocyclic compounds is also an area of active

research. While direct evidence for 3-Ethylpyridin-2-ol is unavailable, its core structure is

present in molecules with known anti-inflammatory properties. Further investigation is

warranted to explore this potential.

Antidiabetic Activity
Interestingly, the antidiabetic drug pioglitazone contains a 5-ethylpyridin-2-yl moiety linked to a

thiazolidinedione core.[3] Pioglitazone acts as a potent agonist for the peroxisome proliferator-

activated receptor-gamma (PPARγ), which leads to improved insulin sensitivity.[3] This
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suggests that the ethyl-pyridin-ol substructure could potentially interact with biological targets

relevant to metabolic diseases.

Pioglitazone
(contains 5-ethylpyridin-2-yl)

PPARγ

Agonist

Modulation of Gene Transcription

Improved Insulin Sensitivity

Click to download full resolution via product page

Quantitative Data from Structurally Related
Compounds
To provide a quantitative perspective, Table 2 summarizes the bioactivity data of some pyridine

and pyridinone derivatives from the literature. It is crucial to reiterate that these values are not

for 3-Ethylpyridin-2-ol and should only be considered as a reference for the potential potency

of this class of compounds.
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Compound Class Target/Assay Activity (IC50/MIC) Reference

Pyridine Derivative PDE3A Inhibition 3.76 ± 1.03 nM [1]

Pyridine Derivative HeLa cell cytotoxicity 34.3 ± 2.6 μM [1]

Pyridine Derivative MCF-7 cell cytotoxicity 50.18 ± 1.11 μM [1]

Pyridine Derivative

Plasmodium

falciparum (CQ-

resistant)

0.0402 µM [4]

Thiazolo[4,5-b]pyridin-

2-one

Pseudomonas

aeruginosa (MIC)
0.21 μM [5]

Thiazolo[4,5-b]pyridin-

2-one
Escherichia coli (MIC) 0.21 μM [5]

Table 2: Bioactivity Data of Structurally Related Compounds

Experimental Protocols for Key Assays
For researchers interested in investigating the biological activities of 3-Ethylpyridin-2-ol, this

section provides generalized experimental protocols for assays commonly used to evaluate the

activities discussed above. These are based on methodologies reported for similar compounds.

In Vitro Anticancer Activity (MTT Assay)
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media

supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The test compound (3-Ethylpyridin-2-ol) is dissolved in a suitable

solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive

only the solvent.

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by viable

cells.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or acidified isopropanol).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the control, and the

IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth
Microdilution)

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E.

coli) is prepared.

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate

containing broth medium.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the compound that completely inhibits the visible growth of the

microorganism.

Conclusion and Future Directions
While direct experimental data on the biological activities of 3-Ethylpyridin-2-ol are currently

lacking, its structural relationship to a wide array of pharmacologically active pyridine and

pyridinone derivatives suggests a high potential for therapeutic relevance. The hypothesized
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activities, including anticancer, antimicrobial, and potentially antidiabetic effects, provide a

strong rationale for future research.

To unlock the potential of 3-Ethylpyridin-2-ol, the following steps are recommended:

Synthesis and Characterization: Development of a robust and scalable synthesis route for 3-
Ethylpyridin-2-ol and its derivatives.

In Vitro Screening: A comprehensive screening of 3-Ethylpyridin-2-ol against a diverse

panel of biological targets, including cancer cell lines, microbial strains, and key enzymes.

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any

observed biological activities.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of 3-
Ethylpyridin-2-ol analogs to identify key structural features for optimal activity and

selectivity.

The information compiled in this guide serves as a foundational resource for researchers and

drug development professionals to initiate and guide the exploration of 3-Ethylpyridin-2-ol as

a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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